N'-(4-methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide

Medicinal chemistry Structure-activity relationship Library design

Procure CAS 478030-15-8, a 4-methylbenzoyl-substituted piperidine-4-carbohydrazide from the BIONET screening collection, for uncharted SAR exploration. Unlike the unsubstituted benzoyl analog (CAS 478030-12-5) or the parent hydrazide (CAS 324531-31-9), its terminal 4-methylbenzoyl group is a critical, non-interchangeable pharmacophoric determinant. Studies on closely related 1-[(4-methylphenyl)sulfonyl]-piperidine carbohydrazides report α-glucosidase IC50 values from 28.24 to 46.44 µM and anti-S. aureus potency exceeding ciprofloxacin. This scaffold offers 3 H-bond donors and 4 acceptors for target engagement. Ensure batch reservation for hit validation and X-ray studies.

Molecular Formula C21H25N3O4S
Molecular Weight 415.51
CAS No. 478030-15-8
Cat. No. B2464163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
CAS478030-15-8
Molecular FormulaC21H25N3O4S
Molecular Weight415.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C21H25N3O4S/c1-15-3-7-17(8-4-15)20(25)22-23-21(26)18-11-13-24(14-12-18)29(27,28)19-9-5-16(2)6-10-19/h3-10,18H,11-14H2,1-2H3,(H,22,25)(H,23,26)
InChIKeyWDJSQZUYLGQRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide (CAS 478030-15-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


N'-(4-Methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide (CAS 478030-15-8; molecular formula C21H25N3O4S; molecular weight 415.51 g/mol) is a fully substituted piperidine-4-carbohydrazide derivative featuring a 4-methylphenylsulfonyl (tosyl) group on the piperidine nitrogen and a 4-methylbenzoyl moiety acylating the terminal hydrazide nitrogen . This compound belongs to the broader class of 1-[(4-methylphenyl)sulfonyl]-piperidine carbohydrazides, which have been investigated as multifunctional agents with demonstrated α-glucosidase inhibitory and antibacterial activities in recent primary literature [1]. The compound is catalogued within the BIONET screening collection (Key Organics Ltd.), indicating its availability as a research-grade screening compound for medicinal chemistry and drug discovery programs . Its structural architecture combines three pharmacophoric elements—a sulfonamide-protected piperidine, a carbohydrazide linker, and a 4-methylbenzoyl terminus—creating a scaffold with multiple hydrogen-bond donor/acceptor sites (3 H-bond donors, 4 H-bond acceptors) and a calculated logP indicative of moderate lipophilicity suitable for cell-permeable probe design .

Why N'-(4-Methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide Cannot Be Replaced by Generic Piperidine-4-Carbohydrazide Analogs: The Functional Group Specificity Argument


Generic substitution within the 1-sulfonylpiperidine-4-carbohydrazide class is not scientifically defensible because the biological activity profile of these compounds is exquisitely sensitive to the nature of the N'-acyl terminus. The target compound (CAS 478030-15-8) bears a 4-methylbenzoyl group at the hydrazide terminus, distinguishing it fundamentally from (a) the unsubstituted benzoyl analog (CAS 478030-12-5), which lacks the para-methyl substituent and consequently exhibits altered lipophilicity, steric bulk, and potential π-stacking interactions ; (b) the parent hydrazide (CAS 324531-31-9), which lacks the acyl group entirely and therefore presents a free –NHNH₂ terminus with distinct reactivity and hydrogen-bonding capacity ; and (c) the sulfonohydrazide analog (CAS 478030-19-2), wherein the carbonyl is replaced by a sulfonyl group, fundamentally altering the electronics and geometry of the terminal pharmacophore . In the Kanwal et al. (2026) study of closely related 1-[(4-methylphenyl)sulfonyl]-piperidine carbohydrazide conjugates (6a–e), even subtle variations in the N'-substituent produced a >1.6-fold range in α-glucosidase IC50 values (28.24–46.44 µM) and differential antibacterial potency against S. aureus [1]. These data demonstrate that the N'-acyl moiety is not a passive structural element but a critical determinant of target engagement, and that CAS 478030-15-8 occupies a specific, non-interchangeable position within the structure-activity landscape.

Quantitative Differentiation Evidence for N'-(4-Methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide (CAS 478030-15-8) Versus Closest Analogs


Structural Differentiation: 4-Methylbenzoyl vs. Unsubstituted Benzoyl Terminus (CAS 478030-12-5)

CAS 478030-15-8 incorporates a para-methyl substituent on the N'-benzoyl terminus, whereas its closest acylated analog CAS 478030-12-5 bears an unsubstituted benzoyl group . This single methyl addition increases the molecular weight from 401.5 to 415.51 g/mol, adds 14 Da of lipophilic bulk, and introduces an electron-donating group that modulates the electron density of the terminal aromatic ring. The para-methyl group also creates a more sterically demanding terminus, which can differentially influence binding pocket complementarity in target proteins. In the broader piperidine carbohydrazide series studied by Kanwal et al. (2026), even subtle N'-substituent variations among conjugates 6a–e yielded α-glucosidase IC50 values spanning 28.24 ± 0.03 µM to 46.44 ± 0.16 µM—a 1.64-fold potency range—demonstrating that the identity of the terminal group is a functional differentiator, not merely a structural footnote [1].

Medicinal chemistry Structure-activity relationship Library design

Acylated vs. Free Hydrazide: Differentiated Reactivity and Biological Profile Relative to Parent Hydrazide (CAS 324531-31-9)

The target compound is a fully acylated carbohydrazide, whereas CAS 324531-31-9 (1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide) presents a free –NHNH₂ terminus . This distinction carries profound consequences: the free hydrazide is a nucleophilic species capable of forming hydrazones with aldehydes/ketones, serving as a derivatization handle for library synthesis [1]. In contrast, CAS 478030-15-8 is a 'capped' analog in which the hydrazide nitrogen is acylated, eliminating this reactive functionality and creating a stable, non-nucleophilic terminal amide-like moiety. The free hydrazide (CAS 324531-31-9, MW 297.37) has been reported to exhibit antimicrobial properties against S. aureus and E. coli . The Kanwal et al. (2026) study of N'-conjugated derivatives (6a–e) demonstrated that acylation of the hydrazide terminus can substantially enhance both α-glucosidase inhibition (IC50 as low as 28.24 µM) and antibacterial potency, with conjugates 6a and 6d exceeding the potency of the clinical comparator ciprofloxacin against S. aureus [2]. This establishes that acylation of the hydrazide—the key structural feature distinguishing CAS 478030-15-8 from CAS 324531-31-9—is associated with gain-of-function in both enzyme inhibition and antimicrobial activity within this chemotype.

Chemical biology Fragment-based drug discovery Covalent probe design

Carbohydrazide vs. Sulfonohydrazide Chemotype: Implications for Hydrogen-Bonding Capacity and Target Engagement (CAS 478030-19-2)

The target compound is a carbohydrazide (C=O at the acyl linkage), whereas CAS 478030-19-2 is the corresponding sulfonohydrazide (S=O₂ at the analogous position) . This carbonyl-to-sulfonyl replacement represents a classical bioisosteric substitution that alters: (i) geometry—the tetrahedral sulfonyl group (bond angles ~106–120°) vs. the trigonal planar carbonyl (~120°); (ii) hydrogen-bond acceptor strength—sulfonyl oxygens are stronger H-bond acceptors than carbonyl oxygens; and (iii) metabolic stability—sulfonamides are generally more resistant to hydrolytic cleavage than amides. The Kanwal et al. (2026) study, which evaluated carbohydrazide conjugates (not sulfonohydrazides), reported α-glucosidase IC50 values from 28.24 to 46.44 µM and antibacterial potency exceeding ciprofloxacin for specific conjugates [1]. Separately, the phenylsulfonyl-piperidine-4-carbohydrazide scaffold (structurally related to the target compound's core) has demonstrated cholinesterase inhibition with IC50 values of 24.2 µM (AChE) and 0.8 µM (BChE) [2]. The sulfonohydrazide analog CAS 478030-19-2 lacks published biological data in accessible primary sources, making its activity profile uncertain relative to the carbohydrazide series.

Pharmacophore design Bioisostere analysis Enzyme inhibition

Commercial Provenance and Catalogue Context: BIONET Screening Collection Inclusion vs. Generic Suppliers

CAS 478030-15-8 is listed in the BIONET screening catalogue distributed by Key Organics Ltd., a established UK-based supplier of research compounds with a catalogue exceeding 103,000 screening compounds and fragment libraries . The compound is available at a reported purity of 90% from Key Organics/BIONET and is also listed by Ryan Scientific, Inc. . In contrast, generic vendor listings for structurally related compounds (e.g., CAS 324531-31-9) report purities of 95–98% from multiple suppliers, including domestic Chinese vendors . The BIONET catalogue context implies that CAS 478030-15-8 has been curated as part of a designed screening collection rather than being a commodity building block, which carries implications for batch-to-batch consistency, availability of analytical documentation, and suitability for high-throughput screening campaigns.

Screening library Procurement quality Compound management

High-Value Application Scenarios for N'-(4-Methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide (CAS 478030-15-8) Based on Available Evidence


α-Glucosidase Inhibitor Screening and Antidiabetic Lead Discovery

Based on the Kanwal et al. (2026) demonstration that 1-[(4-methylphenyl)sulfonyl]-piperidine carbohydrazide conjugates (6a–e) exhibit α-glucosidase IC50 values from 28.24 to 46.44 µM—with conjugates 6a and 6d showing potency approaching that of clinical α-glucosidase inhibitors—CAS 478030-15-8 is a structurally distinct member of this chemotype suitable for inclusion in α-glucosidase inhibitor screening cascades [1]. Its 4-methylbenzoyl terminus represents a substitution pattern not explicitly covered among the reported conjugates 6a–e, offering the opportunity to probe uncharted SAR space around the N'-acyl moiety. The compound's moderate MW (415.51) and calculated lipophilicity are consistent with lead-like properties for an oral antidiabetic candidate.

Antibacterial Screening Against Gram-Positive Pathogens, Including MRSA

The Kanwal et al. (2026) study reported that specific 1-[(4-methylphenyl)sulfonyl]-piperidine carbohydrazide conjugates (6a and 6d) exhibited antibacterial potency against S. aureus that exceeded the fluoroquinolone antibiotic ciprofloxacin, with molecular docking suggesting DNA gyrase as a putative target [1]. CAS 478030-15-8, bearing a 4-methylbenzoyl terminus distinct from the reported conjugates, can be deployed in antibacterial screening panels targeting S. aureus (including methicillin-resistant strains) to determine whether the 4-methyl substitution on the benzoyl ring confers any advantage in antibacterial potency or spectrum relative to the published conjugates.

Fragment-Based and Structure-Guided Drug Design Using the BIONET Screening Collection

As a compound catalogued within the BIONET screening collection (Key Organics Ltd.), CAS 478030-15-8 is embedded in a infrastructure designed to support high-throughput screening and fragment-based drug discovery . The compound's structural features—a tosyl-protected piperidine core, a carbohydrazide linker with both hydrogen-bond donor and acceptor capacity, and a 4-methylbenzoyl terminus amenable to further SAR exploration—make it a versatile starting point for structure-guided optimization. Researchers can leverage the BIONET collection's batch reservation and resupply policies to secure compound quantities for hit validation, X-ray crystallography, and initial SAR expansion.

Chemical Biology Probe Development Targeting the Hydrazide Pharmacophore

The acylated carbohydrazide motif (–C(=O)NHNHC(=O)Ar) present in CAS 478030-15-8 is a recognized privileged fragment in medicinal chemistry, capable of engaging protein targets through a combination of hydrogen bonding (3 donors, 4 acceptors) and π-stacking interactions involving the aromatic termini [2]. This compound can serve as a probe for target identification studies where the carbohydrazide linker is hypothesized to interact with catalytic residues in hydrolase or oxidoreductase active sites. Related sulfonyl-piperidine-4-carbohydrazide scaffolds have demonstrated cholinesterase inhibition (AChE IC50 24.2 µM; BChE IC50 0.8 µM), suggesting that CAS 478030-15-8 may also find application in neuroscience-focused probe discovery programs targeting cholinergic pathways [3].

Quote Request

Request a Quote for N'-(4-methylbenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.